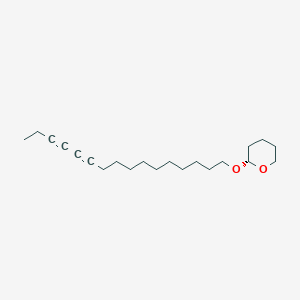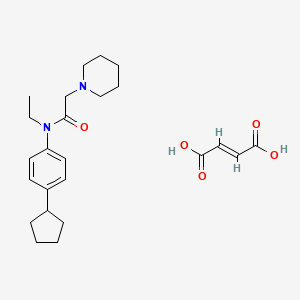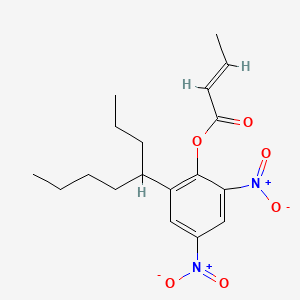
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a dinitrophenyl group and a butenoate ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate typically involves the esterification of 2-(1-Propylpentyl)-4,6-dinitrophenol with butenoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, can further enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: Produces 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid.
Reduction: Produces 2-(1-Propylpentyl)-4,6-diaminophenyl butenoate.
Substitution: Produces various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups, which can be reduced to amines.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Wirkmechanismus
The mechanism of action of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate involves its hydrolysis to release 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid. The dinitrophenol moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The nitro groups can also undergo reduction to form amines, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Propylpentyl)-4,6-dinitrophenyl acetate
- 2-(1-Propylpentyl)-4,6-dinitrophenyl propanoate
- 2-(1-Propylpentyl)-4,6-dinitrophenyl benzoate
Uniqueness
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is unique due to its butenoate ester linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity towards hydrolysis and reduction reactions, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
18994-41-7 |
|---|---|
Molekularformel |
C18H24N2O6 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(2,4-dinitro-6-octan-4-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-7-10-13(8-5-2)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-6-3/h6,9,11-13H,4-5,7-8,10H2,1-3H3/b9-6+ |
InChI-Schlüssel |
XDKCUKXYCDHHCI-RMKNXTFCSA-N |
Isomerische SMILES |
CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
Kanonische SMILES |
CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


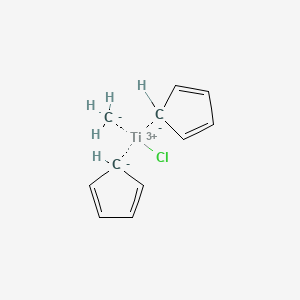
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
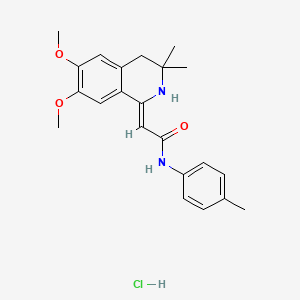
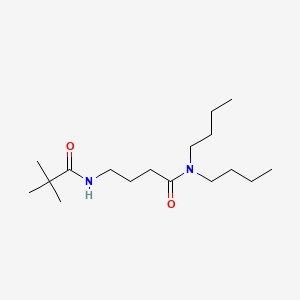
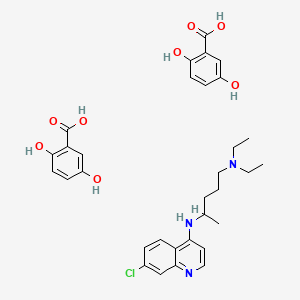
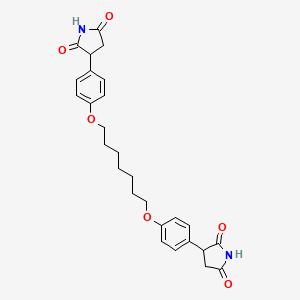
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
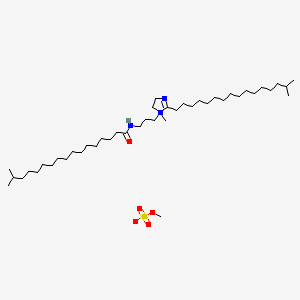

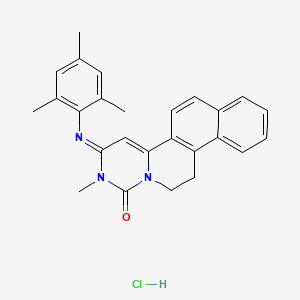
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
